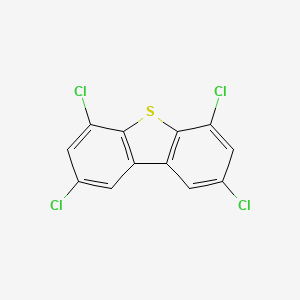

2,4,6,8-Tetrachlorodibenzothiophene

Descripción general

Descripción

2,4,6,8-Tetrachlorodibenzothiophene is a polychlorinated dibenzothiophene compound. It is structurally characterized by a dibenzothiophene core with four chlorine atoms substituted at the 2, 4, 6, and 8 positions. This compound is of significant interest due to its environmental persistence and potential ecological health risks .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,4,6,8-Tetrachlorodibenzothiophene can be synthesized through the chlorination of dibenzothiophene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and pressure to ensure selective chlorination at the desired positions .

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions: 2,4,6,8-Tetrachlorodibenzothiophene undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated derivatives.

Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Less chlorinated dibenzothiophenes.

Substitution: Functionalized dibenzothiophenes with various substituents.

Aplicaciones Científicas De Investigación

Environmental Applications

Sorption Behavior Studies

Recent studies have focused on the sorption behavior of 2,4,6,8-TCDT in various environmental matrices. Research indicates that this compound is frequently detected in sediments and soils, raising concerns about its ecological risks. For instance, a study conducted on sediments from Chaohu Lake demonstrated that the sorption characteristics of 2,4,6,8-TCDT can be effectively modeled using the Freundlich isotherm model. The study found that rapid sorption is a primary mechanism for the compound's retention in sediments .

Table 1: Sorption Characteristics of 2,4,6,8-TCDT

| Parameter | Value |

|---|---|

| Sorption Isotherm Model | Freundlich |

| Initial Concentration (C₀) | 1 mg·L⁻¹ |

| pH Range | 4.0 to 10.0 |

| Mass Balance Recovery | 85.4% to 103.3% (Mean: 93.7%) |

Impact on Aquatic Ecosystems

The presence of 2,4,6,8-TCDT in aquatic environments has been linked to adverse effects on aquatic organisms. Elevated levels have been reported in sediments from contaminated rivers such as the Passaic River . The compound's persistence and bioaccumulation potential necessitate further investigation into its ecological impact.

Pharmacological Applications

Antimicrobial Properties

2,4,6,8-TCDT has shown promising antimicrobial activity against various bacterial strains. Research indicates that it exhibits significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as Gram-negative bacteria like Escherichia coli and Salmonella enterica. The minimum inhibitory concentration (MIC) values for these bacteria range from 1 to 8 µg/mL . This suggests potential applications in developing new antibacterial agents.

Table 2: Antibacterial Activity of 2,4,6,8-TCDT

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1 - 2 |

| Enterococcus faecalis | 1 - 2 |

| Escherichia coli | 2 - 8 |

| Salmonella enterica | 2 - 8 |

Potential Anti-Inflammatory Effects

In addition to its antimicrobial properties, there is emerging evidence that compounds related to 2,4,6,8-TCDT may possess anti-inflammatory effects. Studies have indicated that certain derivatives can inhibit inflammatory cytokines and modulate signaling pathways associated with inflammation . This opens avenues for research into therapeutic applications for inflammatory diseases.

Case Studies

Case Study: Sediment Contamination in Passaic River

A significant case study conducted by Buser et al. highlighted the prevalence of chlorinated dibenzothiophenes in sediments from the Passaic River. The study found that approximately 95% of the total dibenzothiophenes detected were attributed to the presence of 2,4,6,8-TCDT. This finding underscores the importance of monitoring and managing contaminated sediments to mitigate environmental risks associated with this compound .

Case Study: Antibacterial Screening of Derivatives

Another notable study involved screening various derivatives of dibenzothiophenes for their antibacterial activity. The results indicated that modifications to the alkyl chain length influenced antibacterial potency significantly. Compounds with medium hydrophobicity exhibited superior activity against tested bacterial strains compared to those with longer or shorter chains .

Mecanismo De Acción

The mechanism of action of 2,4,6,8-Tetrachlorodibenzothiophene involves its interaction with cellular components. It can bind to the aryl hydrocarbon receptor, leading to the activation of various signaling pathways. This interaction can result in the induction of enzymes involved in xenobiotic metabolism, contributing to its toxic effects .

Comparación Con Compuestos Similares

2,3,7,8-Tetrachlorodibenzodioxin: Known for its high toxicity and environmental persistence.

2,3,7,8-Tetrachlorodibenzofuran: Structurally similar but with different chlorine substitution patterns.

Polychlorinated Biphenyls: Another class of persistent organic pollutants with similar environmental and health concerns.

Uniqueness: 2,4,6,8-Tetrachlorodibenzothiophene is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and environmental behavior. Its distinct structure makes it a valuable compound for studying the effects of chlorination on dibenzothiophenes .

Actividad Biológica

2,4,6,8-Tetrachlorodibenzothiophene (TCDT) is a member of the polychlorinated dibenzothiophene (PCDT) family, which has garnered attention due to its environmental persistence and potential biological effects. This article explores the biological activity of TCDT, including its ecotoxicological impacts, metabolism, and accumulation in various organisms.

TCDT is characterized by its four chlorine substituents on the dibenzothiophene structure, making it chemically stable and persistent in the environment. It is frequently detected in sediments and biota, raising concerns about its ecological risks. For instance, studies have shown that the concentration of TCDT in sediments can exceed that of other toxic compounds like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), indicating its significant environmental presence .

Ecotoxicological Studies

Toxicity to Aquatic Organisms

Research indicates that TCDT exhibits notable toxicity to various aquatic species. For example:

- Blue Crabs (Callinectes sapidus) : These organisms have been found to bioaccumulate TCDT at levels higher than TCDD in their muscle and hepatopancreatic tissues. This bioaccumulation can lead to hepatic oxidative damage .

- Goldfish (Carassius auratus) : Exposure to TCDT has resulted in tissue bioaccumulation and associated oxidative stress .

Table 1: Toxicity Data for TCDT

| Organism | Concentration (ng/g) | Biological Effect |

|---|---|---|

| Blue Crab | 8.3 | Bioaccumulation in muscle |

| Lobster | 1.0 | Bioaccumulation observed |

| Sediment (Passaic River) | 3680 | High levels compared to PCDD/Fs |

Metabolism and Elimination

Studies on the metabolism of TCDT reveal that it is rapidly eliminated from organisms. In a study involving NMRI mice, TCDT was metabolized at rates comparable to non-substituted PCDDs within a short time frame . The kinetics of elimination suggest that while TCDT may pose acute risks upon exposure, its rapid clearance could mitigate long-term toxicity under certain conditions.

Accumulation Factors

Accumulation factors (AFs) for TCDT vary among species due to differences in metabolic pathways and tissue composition. For instance, crabs exhibited significantly higher AFs compared to sandworms and clams. This disparity highlights the importance of species-specific studies when assessing the ecological impact of contaminants like TCDT .

Table 2: Accumulation Factors for Various Species

| Species | Accumulation Factor (AF) |

|---|---|

| Crabs | Higher |

| Sandworms | Lower |

| Venus Clams | Lower |

Case Studies

- Environmental Monitoring : A study conducted on sediments from Chaohu Lake assessed the sorption behavior of TCDT. The results indicated that rapid sorption plays a crucial role in its environmental persistence, with significant implications for ecological risk assessments .

- Impact on Fish Populations : Research on fish populations exposed to TCDT revealed increased EROD activity, suggesting potential disruptions in metabolic processes due to chemical exposure .

Propiedades

IUPAC Name |

2,4,6,8-tetrachlorodibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4S/c13-5-1-7-8-2-6(14)4-10(16)12(8)17-11(7)9(15)3-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHNCYZIZUPLLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C3=C(S2)C(=CC(=C3)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50158888 | |

| Record name | Dibenzothiophene, 2,4,6,8-tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50158888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134705-49-0 | |

| Record name | Dibenzothiophene, 2,4,6,8-tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134705490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzothiophene, 2,4,6,8-tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50158888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential environmental risks associated with 2,4,6,8-Tetrachlorodibenzothiophene as highlighted by the research?

A: The research indicates that this compound is present in the Newark Bay Estuary [] and has the potential to bioaccumulate in benthic marine species []. This raises concerns about its persistence in the environment and its potential to disrupt aquatic ecosystems. Further research is needed to understand the long-term ecological impact of this compound.

Q2: What future research directions are suggested by these studies regarding this compound?

A: The identification of this compound in the Newark Bay Estuary suggests a need to investigate its potential sources and pathways of release []. Additionally, the observed bioaccumulation in marine organisms [] necessitates further investigation into the potential toxicological effects of this compound on these organisms and the potential for biomagnification up the food chain.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.